molecular formula C24H20N2O4 B2730725 4-hydroxy-N-[(2-methoxyphenyl)methyl]-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide CAS No. 1040645-95-1

4-hydroxy-N-[(2-methoxyphenyl)methyl]-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B2730725
CAS No.: 1040645-95-1
M. Wt: 400.434
InChI Key: AYFYEOQINTXHNZ-UHFFFAOYSA-N
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Description

4-Hydroxy-N-[(2-methoxyphenyl)methyl]-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide is a member of the 4-hydroxyquinoline-2-one class, a privileged scaffold known for its broad biological activities, including analgesic, anti-inflammatory, and antitumor properties . This compound features a phenyl group at position 1 of the quinoline core and an N-[(2-methoxyphenyl)methyl]carboxamide moiety at position 3.

Properties

IUPAC Name

4-hydroxy-N-[(2-methoxyphenyl)methyl]-2-oxo-1-phenylquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4/c1-30-20-14-8-5-9-16(20)15-25-23(28)21-22(27)18-12-6-7-13-19(18)26(24(21)29)17-10-3-2-4-11-17/h2-14,27H,15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFYEOQINTXHNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-[(2-methoxyphenyl)methyl]-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzophenone with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications . The reaction conditions often involve the use of catalysts such as p-toluenesulfonic acid and solvents like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .

Scientific Research Applications

The biological activity of 4-hydroxy-N-[(2-methoxyphenyl)methyl]-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide has been investigated in various studies, highlighting its potential in several therapeutic areas.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. For instance:

  • Mechanism of Action : The compound may inhibit specific enzymes or receptors involved in cancer cell proliferation. By binding to active sites or allosteric sites, it can block substrate access or alter enzyme conformation, leading to reduced tumor growth.

A study demonstrated that derivatives of related compounds showed IC50 values ranging from 1.9 to 7.52 μg/mL against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer), indicating potent anticancer effects .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent:

  • Activity Against Pathogens : In vitro studies have indicated effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values suggest potential for development into new antimicrobial therapies .

Case Studies

Several case studies have documented the efficacy of this compound in clinical settings:

  • Breast Cancer Study : A study focused on the synthesis of derivatives related to this compound demonstrated significant activity against breast cancer cell lines, suggesting a potential role in targeted cancer therapy .
  • Antimicrobial Trials : Trials involving the compound's derivatives showed substantial antimicrobial activity against common pathogens, leading to discussions about their application in treating infections resistant to conventional antibiotics .

Mechanism of Action

The mechanism of action of 4-hydroxy-N-[(2-methoxyphenyl)methyl]-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This compound also interacts with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Position 1 Substituent N-Substituent (Carboxamide) logP/logD Molecular Weight Key Biological Activity Reference(s)
Target Compound Phenyl 2-Methoxybenzyl ~2.2 (pred.) 364.4 Under investigation (multi-target)
4-Hydroxy-N-(3-methoxyphenyl)-2-oxo-1-propyl-... () Propyl 3-Methoxyphenyl N/A ~360 (calc.) Anticancer (analog of tasquinimod)
1-Hexyl-4-hydroxy-N-(4-iodophenyl)-2-oxo-... () Hexyl 4-Iodophenyl N/A ~460 (calc.) Potential kinase inhibition
Tasquinimod (4-Hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-[4-(trifluoromethyl)phenyl]-...) Methyl 4-Trifluoromethylphenyl 3.5–4.0 437.4 Antiangiogenic, immunomodulatory
N-(2,3-Dimethylphenyl)-4-hydroxy-1-methyl-2-oxo-... () Methyl 2,3-Dimethylphenyl N/A ~324 (calc.) Analgesic (preclinical)

Physicochemical Properties

  • Hydrogen Bonding : The 2-methoxybenzyl group increases hydrogen-bond acceptor capacity (PSA: ~62.6 Ų) compared to aliphatic N-substituents (e.g., cyclohexyl in , PSA: ~50 Ų) .
  • Solubility : Derivatives with polar substituents (e.g., hydroxyl in ) exhibit higher aqueous solubility, while bulky groups (e.g., hexyl in ) reduce it .

Crystallography and Stability

  • Tasquinimod () and its deuterated analog () form stable monoclinic crystals (space group P2₁/c), critical for formulation . The target compound’s methoxybenzyl group may promote similar crystallinity, enhancing shelf-life .

Key Research Findings

  • SAR Insights :
    • Methoxy groups at ortho positions (e.g., 2-methoxy in the target) improve metabolic stability compared to para-substituted analogs .
    • Aromatic N-substituents enhance binding to hydrophobic enzyme pockets (e.g., HDACs) compared to aliphatic chains .
  • Polymorphism: Derivatives like N-(3-pyridylmethyl)-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide () exhibit polymorphism, affecting solubility and bioavailability—a consideration for the target compound’s development .

Biological Activity

4-hydroxy-N-[(2-methoxyphenyl)methyl]-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide is a complex organic compound that belongs to the class of dihydroquinolines. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections summarize the synthesis, biological activity, mechanisms of action, and relevant case studies related to this compound.

Synthesis

The synthesis of this compound can be achieved through various synthetic routes, including multicomponent reactions involving substituted aromatic aldehydes and 2-aminopyridine. Methods such as microwave-assisted synthesis can enhance yields and reduce reaction times.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds within the dihydroquinoline class. For instance, derivatives similar to 4-hydroxy-N-[(2-methoxyphenyl)methyl]-2-oxo-1-phenyl-1,2-dihydroquinoline have shown significant antiproliferative effects against various cancer cell lines:

Compound Cell Line IC50_{50} (µM)
3cH460 (lung carcinoma)4.9 ± 0.7
3cA-431 (skin carcinoma)2.0 ± 0.9
3cHT-29 (colon adenocarcinoma)4.4 ± 1.3
3cDU145 (prostate carcinoma)12.0 ± 1.6
3cMCF7 (breast adenocarcinoma)14.6 ± 3.9

These findings indicate that modifications to the phenyl ring can significantly affect the compound's activity .

The mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active or allosteric sites, thereby altering their conformation and blocking substrate access.
  • Signal Transduction Modulation : Interaction with cellular receptors could modify signaling pathways, affecting various cellular functions.
  • Induction of Apoptosis : Compounds similar to this structure have been shown to induce apoptosis in cancer cells through intrinsic and extrinsic pathways, as evidenced by caspase activation studies .

Case Studies

A notable study investigated a series of quinoline derivatives for their antibacterial and anti-HIV activities, revealing moderate antibacterial effects and highlighting the need for further optimization to enhance efficacy against HIV . Additionally, research on related compounds demonstrated effective inhibition of cancer cell proliferation and significant pro-apoptotic activity in treated cells .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

Methodological Answer: The compound can be synthesized via multi-step pathways, typically involving:

  • Amide bond formation : Use coupling reagents like HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) with TEA (triethylamine) as a base to facilitate carboxamide linkage between the quinoline core and substituted benzylamine .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency for methoxyphenyl and phenyl group incorporation .
  • Catalysts : Lewis acids (e.g., ZnCl₂) may optimize cyclization steps during quinoline core formation .
    Critical parameters : Maintain reflux conditions (70–100°C) and monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

Methodological Answer:

  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxyphenyl methyl resonance at δ 3.8–4.2 ppm) .
    • HRMS : Validate molecular weight (e.g., C₂₃H₁₉N₃O₄: expected [M+H]⁺ 402.1452) .
  • Melting point : Consistency with literature values (e.g., 210–215°C) indicates crystallinity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:

  • Substituent variation : Synthesize derivatives with halogen (Cl, F) or methyl groups at the phenyl or methoxyphenyl positions to test antimicrobial or anticancer potency .
  • Functional group modification : Replace the hydroxyl group with a methoxy or acetyloxy group to evaluate solubility and target binding (e.g., kinase inhibition) .
  • Biological assays : Use MIC (Minimum Inhibitory Concentration) assays for antimicrobial activity or MTT assays for cytotoxicity profiling against cancer cell lines (e.g., IC₅₀ <10 µM indicates high potency) .

Q. How can contradictory data in SAR studies be resolved?

Methodological Answer:

  • Control experiments : Replicate studies under standardized conditions (e.g., solvent purity, cell line passage number) to isolate variables .
  • Computational modeling : Perform docking simulations (e.g., AutoDock Vina) to predict binding affinities for derivatives with conflicting activity data .
  • Meta-analysis : Compare results across studies with analogous quinoline derivatives (e.g., 4-chlorophenyl vs. 3-fluorophenyl analogs) to identify trends .

Q. What strategies are effective for elucidating the mechanism of action in enzyme inhibition?

Methodological Answer:

  • Kinetic studies : Use Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) .
  • Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔG, ΔH) between the compound and target enzymes (e.g., topoisomerase II) .
  • Western blotting : Assess downstream protein expression (e.g., apoptosis markers like caspase-3) in treated cell lines .

Q. How can regioselectivity challenges in electrophilic substitution reactions be addressed?

Methodological Answer:

  • Directing groups : Introduce temporary protecting groups (e.g., acetyl) at the quinoline 4-hydroxy position to steer substitution to the 6- or 8-positions .
  • Catalytic systems : Use Pd(OAc)₂ with ligands (e.g., PPh₃) to promote selective C–H functionalization .
  • Solvent effects : High-polarity solvents (e.g., DMSO) favor para-substitution on the methoxyphenyl ring .

Data Analysis and Experimental Design

Q. How should researchers design experiments to validate oxidative stability?

Methodological Answer:

  • Stress testing : Expose the compound to H₂O₂ (3% v/v) or UV light (254 nm) and monitor degradation via HPLC .
  • Stability indicators : Track loss of hydroxyl group (IR peak at 3200–3500 cm⁻¹) or formation of quinone derivatives (UV-Vis λmax shift to 450 nm) .

Q. What methodologies are recommended for resolving crystallinity issues in formulation?

Methodological Answer:

  • Polymorph screening : Use solvent evaporation (e.g., ethanol/water mixtures) to isolate stable crystalline forms .
  • Co-crystallization : Add co-formers (e.g., succinic acid) to improve solubility and bioavailability .

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